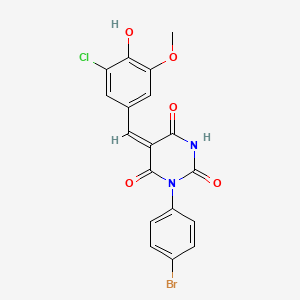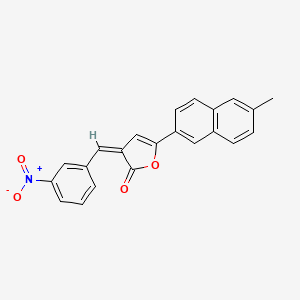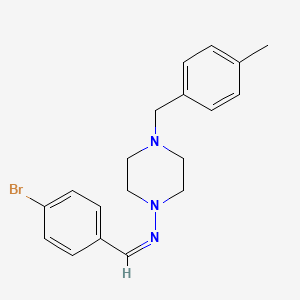![molecular formula C24H19BrN2O4 B5916603 methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Inhibition of MMP activity has been shown to have therapeutic potential in various pathological conditions, such as cancer, arthritis, and cardiovascular diseases.
Mecanismo De Acción
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate inhibits MMP activity by binding to the active site of the enzyme and chelating the zinc ion, which is essential for catalytic activity. This prevents the enzyme from cleaving ECM proteins, which leads to the accumulation of ECM proteins in the extracellular space and the inhibition of cell migration and invasion. This compound also inhibits the expression of MMPs by reducing the activation of transcription factors, such as AP-1 and NF-κB, which are involved in the regulation of MMP gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the activity of MMPs that are involved in the processing of these cytokines. It also reduces the production of reactive oxygen species (ROS) by inhibiting the activity of MMPs that are involved in the activation of NADPH oxidases, which are important sources of ROS in cells. This compound has been shown to have anti-tumor effects by reducing the activity of MMPs that are involved in tumor invasion and metastasis. It has also been shown to have anti-angiogenic effects by inhibiting the activity of MMPs that are involved in the degradation of ECM proteins in the vasculature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various biological processes. It has been extensively studied in vitro and in vivo, which provides a wealth of information on its mechanism of action and therapeutic potential. However, this compound has some limitations for lab experiments. It is a hydrophobic compound that requires the use of organic solvents for its preparation and storage, which can affect its stability and bioavailability. It also has limited selectivity for MMPs, which can lead to off-target effects on other enzymes and biological processes.
Direcciones Futuras
There are several future directions for the study of methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate. One area of research is the development of more potent and selective MMP inhibitors that can be used for the treatment of various diseases. Another area of research is the identification of new targets for MMP inhibition, such as non-enzymatic functions of MMPs in cell signaling and gene expression. The use of this compound in combination with other therapies, such as chemotherapy and radiotherapy, is also an area of research that holds promise for improving the efficacy of cancer treatment. Finally, the development of new methods for the delivery of MMP inhibitors, such as nanoparticles and liposomes, is an area of research that can improve the bioavailability and specificity of these compounds.
Métodos De Síntesis
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate can be synthesized by the reaction of 4-bromobenzoyl chloride with methyl 3-aminobenzoate, followed by the condensation of the resulting product with 2-(3-phenylacryloylamino)benzoic acid. The final product is obtained by the addition of hydroxylamine hydrochloride to the reaction mixture, which converts the amide group to a hydroxamic acid group.
Aplicaciones Científicas De Investigación
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. MMPs are involved in the degradation of ECM proteins, which are essential for cell migration, invasion, and angiogenesis. Inhibition of MMP activity by this compound has been shown to reduce tumor growth and metastasis in animal models of cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Propiedades
IUPAC Name |
methyl 3-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-31-24(30)18-8-5-9-20(15-18)26-23(29)21(14-16-6-3-2-4-7-16)27-22(28)17-10-12-19(25)13-11-17/h2-15H,1H3,(H,26,29)(H,27,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVECFHBURQNWQN-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5916520.png)
![3-(4-hydroxyphenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5916526.png)
![2-bromo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916535.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916540.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B5916545.png)
![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916558.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)

![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)